N-(4-bromophenyl)-4-methoxybenzenesulfonamide is an organic compound belonging to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group (SO2) linked to an amine group (NH). Sulfonamides, in general, are known for their biological activities and have found applications in various fields, including medicine and agriculture. N-(4-bromophenyl)-4-methoxybenzenesulfonamide, specifically, has been a subject of interest in crystallographic studies and for its potential antimicrobial activity. []
N-(4-bromophenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound is notable for its incorporation of a bromophenyl group and a methoxy group, which may influence its biological activity. The systematic name reflects its chemical structure, which includes a sulfonamide functional group, known for its antibacterial properties.
The synthesis and characterization of N-(4-bromophenyl)-4-methoxybenzenesulfonamide have been documented in various scientific studies. Notably, a study published in Acta Crystallographica detailed its synthesis through the reaction of 4-methoxybenzenesulfonyl chloride with 4-bromoaniline in the presence of pyridine as a catalyst . This compound has been analyzed using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray diffraction.
N-(4-bromophenyl)-4-methoxybenzenesulfonamide belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (-SO2NH2). Sulfonamides are widely recognized for their antibacterial properties and are often used in pharmaceuticals. This particular compound may also exhibit other biological activities due to its unique substituents.
The primary method for synthesizing N-(4-bromophenyl)-4-methoxybenzenesulfonamide involves a nucleophilic substitution reaction. The process typically includes the following steps:
The synthesis results in N-(4-bromophenyl)-4-methoxybenzenesulfonamide with a reported yield of approximately 70-75%. Characterization techniques such as infrared spectroscopy confirm the presence of characteristic functional groups, while nuclear magnetic resonance spectroscopy provides insights into the molecular structure .
The molecular formula of N-(4-bromophenyl)-4-methoxybenzenesulfonamide is C13H12BrN2O3S. The structure features:
The crystal structure has been analyzed, revealing that it crystallizes in the monoclinic space group P21. Key parameters include:
N-(4-bromophenyl)-4-methoxybenzenesulfonamide can participate in various chemical reactions typical for sulfonamides, including:
In laboratory settings, these reactions can be optimized by adjusting conditions such as temperature, solvent choice, and reaction time to improve yields and selectivity.
The mechanism of action for N-(4-bromophenyl)-4-methoxybenzenesulfonamide primarily relates to its potential antibacterial activity:
Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, supporting their use in therapeutic applications .
N-(4-bromophenyl)-4-methoxybenzenesulfonamide has potential applications in various fields:
This compound exemplifies the ongoing research into sulfonamides and their derivatives, highlighting their importance in pharmaceutical sciences and medicinal chemistry. Further studies are necessary to fully elucidate its biological activities and potential therapeutic applications.
Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, originating with Gerhard Domagk’s 1935 discovery of Prontosil’s antibacterial properties. These compounds functioned as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folic acid synthesis and preventing DNA/RNA production in pathogens. Despite diminished clinical use due to antibiotic resistance and side effects, their molecular adaptability facilitated a renaissance in drug discovery. Modern sulfonamide derivatives exhibit expanded therapeutic roles, including antiviral, antifungal, and anticancer activities. Structural modifications—such as introducing halogen atoms or alkoxy groups—have enhanced target specificity and physicochemical properties, enabling applications beyond antimicrobial therapy, such as carbonic anhydrase inhibition for glaucoma and epilepsy management [1]. The evolution from simple antibacterials to targeted bioactive agents underscores their enduring chemical significance.
Table 1: Evolution of Key Sulfonamide-Based Compounds
Compound | Core Modification | Primary Application | |
---|---|---|---|
Prontosil (1st-gen) | Azo dye reduction | Antibacterial | |
Chlortalidone | Chlorinated benzophenone | Diuretic/antihypertensive | |
Bumetanide | Butyl-amino group | Loop diuretic | |
5,7,4′-Trimethoxyflavone sulfonamide | Flavone-sulfonamide hybrid | LRPPRC/STAT3/CDK1 inhibition | [4] |
N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | Bromophenyl/methoxy dual functionalization | Anticancer agent synthesis | [1] [8] |
The strategic incorporation of bromine and methoxy groups into the benzenesulfonamide scaffold profoundly influences electronic distribution, steric parameters, and intermolecular interactions:
Table 2: Substituent Effects on Molecular Properties
Substituent | Electronic Effect | Bond Length (S-N/Å) | Dihedral Angle (°) | Biological Impact | |
---|---|---|---|---|---|
None (Parent) | Baseline | 1.63 | ~90 | Limited membrane permeability | |
4-Br | σ⁺ = +0.23 | 1.62 | 76–82 | Enhanced hydrophobic binding | [10] |
4-OCH₃ | σ⁻ = –0.27, +R | 1.61 | 80–85 | Improved solubility & H-bonding | [1] [8] |
Anticancer Agent Development: N-(4-Bromophenyl)-4-methoxybenzenesulfonamide derivatives demonstrate potent anti-proliferative effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. Chalcone-sulfonamide hybrids like (E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)-4-methylbenzene sulfonamide exhibit IC₅₀ values of 8–15 μM, validated through molecular docking simulations against kinases (PDB:4hdq, 5H38). Density functional theory (DFT) studies confirm frontier molecular orbital (FMO) energy gaps correlating with bioactivity [1].
Enzyme Inhibition: The bromine-methoxy synergy enables selective inhibition of overexpressed oncogenic proteins. Derivatives show sub-micromolar affinity for STAT3 and CDK1 kinases, disrupting signal transduction in tumor microenvironments. Docking analyses indicate sulfonyl oxygen interactions with catalytic lysine residues, while the bromophenyl moiety occupies hydrophobic sub-pockets [4].
Materials Science: As a proton-coupled electron transfer (PCET) mediator, this compound facilitates radical generation under photoelectrochemical conditions. The methoxy group stabilizes ketyl radicals during carbonyl reductions, enabling polymer synthesis and heterocycle functionalization. Its effective bond dissociation free energy (BDFE) of ~90 kcal/mol, calculated via Bordwell equation, optimizes it for concerted H⁺/e⁻ transfer [6].
Organic Synthesis: The electron-deficient sulfonamide nitrogen participates in microwave-assisted aza-Michael additions with hydrazine/hydroxylamine, generating pyrazoline and isoxazole heterocycles—key motifs in agrochemicals and pharmaceuticals [1] [8].
Table 3: Research Applications and Key Findings
Application Domain | Target/Reaction | Key Finding | |
---|---|---|---|
Oncology | HepG2/MCF-7 proliferation | IC₅₀ = 13 μM (Chalcone hybrid) | [1] |
Kinase inhibition | STAT3/CDK1 binding | ΔG = –9.2 kcal/mol (docking score) | [4] |
Electrochemical catalysis | MS-PCET-mediated reduction | BDFE = 89.7 kcal/mol (DFT-calculated) | [6] |
Heterocycle synthesis | Aza-Michael cyclization | 85% yield under microwave irradiation | [1] |
Concluding Remarks
N-(4-Bromophenyl)-4-methoxybenzenesulfonamide exemplifies rational molecular design through synergistic substituent effects. Its trajectory from classical sulfonamide pharmacology to cutting-edge oncotherapeutics and energy materials highlights the versatility of this scaffold. Future research will likely exploit its PCET properties for sustainable catalysis and its tumor-selective binding for kinase inhibitor optimization.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: